molecular formula C16H12 B1293765 9-Vinylanthracene CAS No. 2444-68-0

9-Vinylanthracene

Cat. No. B1293765
CAS RN: 2444-68-0
M. Wt: 204.27 g/mol
InChI Key: OGOYZCQQQFAGRI-UHFFFAOYSA-N
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Description

9-Vinylanthracene (9-VA) is a compound that has been the subject of various studies due to its interesting chemical and physical properties. It is a derivative of anthracene where a vinyl group is attached to the 9th carbon of the anthracene ring. This modification imparts unique characteristics to the molecule, making it a valuable monomer for polymerization and a component in the synthesis of complex organic compounds 10.

Synthesis Analysis

The synthesis of 9-VA and its derivatives has been explored through different methods. One approach involves the Grignard reaction of anthrone with p-vinylphenylmagnesium halides, which can be obtained from p-bromostyrene or p-chlorostyrene . Another innovative method reported is the nickel-catalyzed one-pot synthesis of 9-arylmethylanthracene derivatives, which are useful in medicinal and material chemistry . Additionally, the electropolymerization of 9-VA has been studied using in situ spectroelectrochemical techniques to understand the kinetics of the polymerization process 10.

Molecular Structure Analysis

The molecular structure of 9-VA and its derivatives has been analyzed using various spectroscopic techniques. Single-crystal X-ray diffraction analysis has revealed that the twisted conformation of the molecule leads to poor solid molecular packing and weak interactions in the interfaces of lamellar layers . Nuclear magnetic resonance spectroscopy has provided evidence for the structure of the polymers derived from 9-VA .

Chemical Reactions Analysis

9-VA undergoes various chemical reactions, including free-radical copolymerization, which yields copolymers containing units of 9-methylene-9,10-dihydroanthracene structure . The molecule also exhibits photochemical behavior, undergoing photodimerization rather than typical vinyl aryl monomer photopolymerization . Furthermore, the cationic polymerization of 9-VA has been explored, where the vinyl group and the center ring of the anthracene nucleus act as a 1,3,5-triene system .

Physical and Chemical Properties Analysis

The physical and chemical properties of 9-VA and its derivatives are diverse. For instance, a fluorescent compound containing 9-VA exhibits piezofluorochromic properties and aggregation-induced emission enhancement effect . The fluorescence emission characteristics of 9-VA have been used as a probe to investigate its electrochemical polymerization10. Additionally, the photophysical properties of 9-VA, such as its high fluorescence quantum yield and its behavior upon quenching, have been thoroughly studied .

Scientific Research Applications

Photopolymerization

  • Scientific Field : Chemistry
  • Application Summary : 9-Vinylanthracene is used in photopolymerization processes . Photopolymerization is a technique in which light is used to initiate and carry out a polymerization reaction .
  • Methods and Procedures : The process involves the use of a copper(II) complex and an alkyl bromide as an initiator. The photopolymerization is activated by near-infrared (NIR) exposure at 790 nm .
  • Results and Outcomes : The application of 9-Vinylanthracene in photopolymerization allows for the activation of the process using NIR light, which can be beneficial in various industrial and scientific applications .

Fluorogens

  • Scientific Field : Molecular Physics
  • Application Summary : 9-Vinylanthracene is used in the synthesis of fluorogens . Fluorogens are compounds that can emit light upon excitation .
  • Results and Outcomes : The ability to control the emission maxima of these fluorogens makes 9-Vinylanthracene a valuable compound in the field of molecular physics .

Scintillation

  • Scientific Field : Nuclear Physics
  • Application Summary : 9-Vinylanthracene has been found to be a high-grade primary and secondary scintillator . Scintillators are materials that emit light when excited by ionizing radiation .
  • Methods and Procedures : The scintillation properties of 9-Vinylanthracene were tested and compared with those of 1,4-bis-(2-(5-phenyl)-oxazolyl)-benzene (POPOP), a widely used scintillator .
  • Results and Outcomes : The results showed that 9-Vinylanthracene has good scintillation properties and could potentially replace POPOP in certain applications .

Aggregation-Induced Emission (AIE)

  • Scientific Field : Optical Imaging
  • Application Summary : 9-Vinylanthracene is used in the synthesis of fluorescent dyes with aggregation-induced emission (AIE) properties . These dyes exhibit intensified emission upon aggregation .
  • Methods and Procedures : The dyes were synthesized by the palladium-catalyzed Heck reaction . They show AIE behavior upon forming aggregates at high concentrations, in viscous solvents, and when poorly solubilized .
  • Results and Outcomes : The dyes have potential applications in monitoring pH changes, quantifying globular proteins, as well as cell imaging with confocal microscopy .

properties

IUPAC Name

9-ethenylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12/c1-2-14-15-9-5-3-7-12(15)11-13-8-4-6-10-16(13)14/h2-11H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOYZCQQQFAGRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C2C=CC=CC2=CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29659-51-6
Record name Anthracene, 9-ethenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29659-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID30179197
Record name 9-Vinylanthracene
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Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Vinylanthracene

CAS RN

2444-68-0
Record name 9-Vinylanthracene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2444-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 9-Vinylanthracene
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Record name Anthracene, 9-ethenyl-
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Record name 9-Vinylanthracene
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Record name 9-vinylanthracene
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Record name 9-VINYLANTHRACENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
692
Citations
JS Aspler, CE Hoyle, JE Guillet - Macromolecules, 1978 - ACS Publications
Studies have been made of electronic energy transfer from the naphthalene groups in poly-(1-naphthyl methacrylate) to vinylanthracene traps located at chain ends. It is shown that the …
Number of citations: 82 pubs.acs.org
N Yasuda, H Uekusa, Y Ohashi - Acta Crystallographica Section C …, 2000 - scripts.iucr.org
The crystal structures of two styrene analogues, 4-vinylbenzoic acid, C9H8O2, (I), and 9-vinylanthracene, C16H12, (II), were determined by X-ray analyses at 108 and 293 K for (I) and …
Number of citations: 14 scripts.iucr.org
M Liu, S Onchaiya, LYF Tan, MA Haghighatbin, T Luu… - Molecules, 2017 - mdpi.com
… To gain insight into the structure–property relationships of these 9-vinylanthracene derivatives, we performed density functional theory (DFT) calculations in Gaussian using the B3LYP/6…
Number of citations: 9 www.mdpi.com
RH Michel, WP Baker - Journal of Polymer Science Part B …, 1964 - Wiley Online Library
Discussion The initiating system used in this work was sodium biphenyl in tetrahydrofuran at temperatures ranging from-20 to-25OC. Details of the procedure are given in the …
Number of citations: 22 onlinelibrary.wiley.com
EM Ebeid, MA El‐Gamal… - Photochemistry and …, 1986 - Wiley Online Library
… -9-Vinylanthracene (9-… 9-Vinylanthracene undergoes efficient fluoresccncc quenching in the presence of AIBN. Stern-Volmer plots indicate a collisional mechanism. 9-Vinylanthracene …
Number of citations: 5 onlinelibrary.wiley.com
D Katz - Journal of Polymer Science Part A: General Papers, 1963 - Wiley Online Library
… by 9-vinylphenanthrene and the lowest by 9-vinylanthracene. From the experimental data on … In 9-vinylanthracene the conjugation between the anthracene system and the vinyl group is …
Number of citations: 25 onlinelibrary.wiley.com
HK Sinha, AJ Lough, K Yates - The Journal of Organic Chemistry, 1991 - ACS Publications
… However, in 9-vinylanthracene (VA) there could be other photochemical reaction pathways to compete with the photodimerization. For example, it could undergo photopolymerization or …
Number of citations: 5 pubs.acs.org
K Sakata - Chemical physics, 2005 - Elsevier
… In the present study, we investigate the torsional motion between anthracene and the vinyl group in 9-vinylanthracene (9VA). The structure of 9VA and the atom numbering used in the …
Number of citations: 3 www.sciencedirect.com
M Stolka, JF Yanus, JM Pearson - Macromolecules, 1976 - ACS Publications
… weight, the polymerization of 9-vinylanthracene and its 10-… propagation observed with 9-vinylanthracene.4 Synthesis of … reinvestigate the polymerization of 9-vinylanthracene (3) and …
Number of citations: 30 pubs.acs.org
RH Michel - Journal of Polymer Science Part A: General …, 1964 - Wiley Online Library
… 9‐Vinylanthracene has been polymerized in a wide variety of cationic systems. Under these … In the presence of trifluoroacetic acid, poly‐9‐vinylanthracene was converted to poly‐9,10‐…
Number of citations: 31 onlinelibrary.wiley.com

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